Propan-2-yl 2-(methylamino)benzoate

Descripción general

Descripción

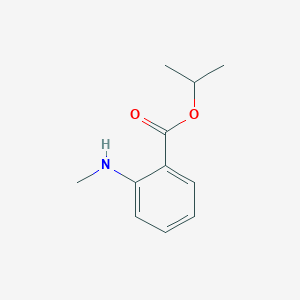

Propan-2-yl 2-(methylamino)benzoate: is a chemical compound with the molecular formula C11H15NO2. It is also known by other names such as isopropyl 2-(methylamino)benzoate . This compound is characterized by its unique structure, which includes an isopropyl ester group and a methylamino group attached to a benzoate core. It is commonly used in various scientific research applications due to its versatile chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 2-(methylamino)benzoate typically involves the esterification of 2-(methylamino)benzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure high purity and consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Propan-2-yl 2-(methylamino)benzoate can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding N-oxide derivatives.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antitumor Activity

Research has indicated that compounds similar to Propan-2-yl 2-(methylamino)benzoate exhibit significant antitumor properties. A study on derivatives of UTX-121 highlighted their potential in inhibiting cancer cell proliferation, with a particular emphasis on their structure-activity relationships (SAR) . These findings suggest that modifications to the benzoate structure can enhance potency against specific cancer types.

1.2 Inhibition of Enzymatic Activity

Another promising application is the inhibition of lysosomal phospholipase A2 (LPLA2), an enzyme implicated in various pathological conditions. Compounds that inhibit LPLA2 have been shown to correlate with improved drug efficacy in treating inflammatory diseases . The ability of this compound to modulate this enzyme's activity could position it as a candidate for further development in anti-inflammatory therapies.

Cosmetic Applications

2.1 Skin Bioavailability and Efficacy

In the cosmetic industry, the bioavailability of active ingredients is crucial for product effectiveness. Research has focused on the skin's absorption capabilities and how compounds like this compound can enhance skin penetration . Studies have utilized methodologies such as microdialysis and tape stripping to assess how effectively these compounds deliver active ingredients to different skin layers.

2.2 Formulation Stability

The formulation stability of cosmetic products containing this compound is another area of interest. The compound serves as an effective emulsifier and stabilizer, contributing to the overall aesthetic and functional properties of topical formulations . Its role in maintaining emulsion stability under varying conditions is critical for consumer acceptance and product longevity.

Case Studies

Mecanismo De Acción

The mechanism of action of Propan-2-yl 2-(methylamino)benzoate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .

Comparación Con Compuestos Similares

Propan-2-yl 2-aminobenzoate: Similar structure but lacks the methyl group on the amino group.

Propan-2-yl 2-(ethylamino)benzoate: Similar structure but has an ethyl group instead of a methyl group on the amino group.

Propan-2-yl 2-(dimethylamino)benzoate: Similar structure but has two methyl groups on the amino group.

Uniqueness: Propan-2-yl 2-(methylamino)benzoate is unique due to its specific combination of an isopropyl ester and a methylamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Actividad Biológica

Propan-2-yl 2-(methylamino)benzoate, also known as isopropyl 2-(methylamino)benzoate, is an organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential pharmacological applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 193.25 g/mol

- Functional Groups : Benzoate ester and methylamino group

The presence of the methylamino group at the ortho position of the benzoate moiety significantly influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The methylamino group allows for significant hydrogen bonding and electrostatic interactions, which can modulate enzyme activity or receptor binding.

Enzyme Interaction

Research indicates that compounds similar to this compound can inhibit various enzymes, such as phospholipase A2 (PLA2), which plays a critical role in inflammatory processes. Inhibition of PLA2 has been associated with reduced phospholipidosis, a condition linked to drug-induced toxicity . The compound's ability to interact with enzyme active sites suggests potential therapeutic applications in managing inflammation and other related disorders.

Biological Activities

This compound exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound's ability to inhibit enzymes involved in inflammatory pathways positions it as a candidate for anti-inflammatory drug development.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them potential agents against bacterial infections.

- Anticancer Potential : Research into similar compounds has indicated that they may inhibit cancer cell proliferation by targeting metabolic pathways involved in tumor growth . For instance, dual inhibitors targeting malate dehydrogenase have shown promise in reducing hypoxia-induced tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Propiedades

IUPAC Name |

propan-2-yl 2-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)14-11(13)9-6-4-5-7-10(9)12-3/h4-8,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKVPPPSOAFJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC=C1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341186 | |

| Record name | propan-2-yl 2-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99985-64-5 | |

| Record name | propan-2-yl 2-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.